

### Application Notes and Protocols for MI-3454 in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MI-3454  |           |
| Cat. No.:            | B2794154 | Get Quote |

### For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of **MI-3454**, a potent and orally bioavailable inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) interaction, in preclinical mouse models of leukemia. **MI-3454** has demonstrated significant efficacy in models of acute leukemia with MLL1 rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3]

### Introduction

Models

The interaction between menin and MLL1 is a critical driver for the progression of certain acute leukemias.[1][3][4] MI-3454 disrupts this protein-protein interaction, leading to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, thereby inhibiting leukemia cell proliferation and inducing differentiation.[1][5] Preclinical studies have shown that MI-3454 can induce complete remission in mouse models of MLL-rearranged and NPM1-mutated leukemia.[1][2][6] This document outlines the optimal dosages, pharmacokinetic profiles, and detailed experimental protocols for evaluating MI-3454 in relevant mouse models.

## Quantitative Data Summary Table 1: In Vivo Efficacy of MI-3454 in Leukemia Mouse



| Mouse Model             | Cell<br>Line/Patient<br>Sample | Dosage and<br>Administration                     | Key Findings                                                                                                                                   | Reference |
|-------------------------|--------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NSG                     | MV-4-11 (MLL-<br>AF4)          | 120 mg/kg, p.o.,<br>q.d. or b.i.d. for 7<br>days | Significant reduction in leukemia burden as measured by bioluminescence and human CD45+ cells in peripheral blood, spleen, and bone marrow.[1] | [1]       |
| NSGS                    | PDX MLL-1532                   | 100 mg/kg, p.o.,<br>b.i.d.                       | Induced complete remission and significantly prolonged survival.[2]                                                                            | [2]       |
| NSGS                    | PDX NPM1-3055<br>& 4392        | 100 mg/kg, p.o.,<br>b.i.d. for 21 days           | Blocked leukemia progression, with a marked reduction of human CD45+ cells in peripheral blood, spleen, and bone marrow.[1][2]                 | [1][2]    |
| Xenotransplantat<br>ion | MOLM13 (MLL-<br>AF9)           | 100 mg/kg, p.o.,<br>b.i.d. for 19 days           | Effectively blocked leukemia progression and markedly prolonged survival.[5]                                                                   | [5]       |



Table 2: Pharmacokinetic Properties of MI-3454 in Mice

| Parameter                    | Value               | Administration<br>Route | Dosage    | Reference |
|------------------------------|---------------------|-------------------------|-----------|-----------|
| Bioavailability              | ~77%                | Oral (p.o.)             | 100 mg/kg | [1]       |
| Half-life (t1/2)             | 3.2 hours           | Oral (p.o.)             | 100 mg/kg | [1][5]    |
| Cmax                         | 4698 ng/mL          | Oral (p.o.)             | 100 mg/kg | [5]       |
| AUC                          | 32,631 h•ng/mL      | Oral (p.o.)             | 100 mg/kg | [1]       |
| Half-life (t1/2)             | 2.4 hours           | Intravenous (i.v.)      | 15 mg/kg  | [5]       |
| Clearance (CL)               | 2375<br>mL/hours•kg | Intravenous (i.v.)      | 15 mg/kg  | [5]       |
| Volume of Distribution (Vss) | 5358 mL/kg          | Intravenous (i.v.)      | 15 mg/kg  | [5]       |

Signaling Pathway and Experimental Workflow Signaling Pathway of Menin-MLL1 Inhibition by MI-3454





Click to download full resolution via product page

Caption: Mechanism of MI-3454 in MLL-rearranged leukemia.

### **Experimental Workflow for In Vivo Efficacy Studies**





Click to download full resolution via product page

Caption: Workflow for **MI-3454** efficacy testing in mouse models.

# Detailed Experimental Protocols Protocol 1: Patient-Derived Xenograft (PDX) Model of AML

- Animal Model: Use immunodeficient mice such as NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) or NSGS.
- Cell Preparation: Thaw cryopreserved primary human AML cells (with MLL1 rearrangement or NPM1 mutation) and wash with sterile PBS.
- Transplantation: Inject 1-5 x 10^6 viable human AML cells in 100-200  $\mu$ L of PBS into the tail vein of each mouse.
- Engraftment Monitoring: Starting 2-3 weeks post-transplantation, monitor engraftment by analyzing peripheral blood for the presence of human CD45+ (hCD45+) cells using flow cytometry.
- Treatment Initiation: Once hCD45+ cells reach a predetermined level (e.g., >1% of peripheral blood mononuclear cells), randomize mice into treatment and vehicle control groups.
- Drug Formulation and Administration:



- Prepare MI-3454 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
- Administer MI-3454 orally (p.o.) via gavage at a dose of 100 mg/kg twice daily (b.i.d.).
- Administer the vehicle to the control group on the same schedule.
- Monitoring During Treatment:
  - Monitor animal health and body weight daily.
  - Continue to monitor hCD45+ levels in peripheral blood weekly.
- Endpoint Analysis:
  - Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind limb paralysis) or at the end of the study.
  - Collect bone marrow, spleen, and peripheral blood for analysis of leukemic burden by flow cytometry (hCD45+).
  - Analyze gene expression in sorted hCD45+ cells by qRT-PCR for target genes like MEIS1 and HOXA9.[1]
  - Perform Kaplan-Meier survival analysis.

### Protocol 2: Cell Line-Derived Xenograft (CDX) Model using Bioluminescence Imaging

- Cell Line: Use a human MLL-rearranged leukemia cell line, such as MV-4-11, engineered to express luciferase.
- Animal Model: Utilize immunodeficient mice (e.g., NSG).
- Transplantation: Inject 0.5-1 x 10<sup>6</sup> MV-4-11-luciferase cells in 100  $\mu$ L of PBS via tail vein injection.
- Disease Monitoring:



- Perform bioluminescence imaging (BLI) weekly to monitor leukemia engraftment and progression.
- Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection and image mice after
   10-15 minutes using an in vivo imaging system.
- Treatment Initiation: When the bioluminescence signal indicates established disease, randomize mice into treatment and control groups.
- Drug Administration:
  - Administer MI-3454 orally at a dose of 120 mg/kg, either once daily (q.d.) or twice daily (b.i.d.).[1]
  - Administer vehicle to the control group.
- Efficacy Assessment:
  - Continue weekly BLI to quantify changes in leukemia burden.
  - At the end of the treatment period (e.g., 7 days), collect peripheral blood, spleen, and bone marrow to quantify the percentage of human CD45+ cells by flow cytometry.[1]

### **Protocol 3: Pharmacodynamic Analysis**

- Study Design: Use tumor-bearing mice (either PDX or CDX models) treated with MI-3454 or vehicle.
- Sample Collection: At various time points after the final dose, collect bone marrow or spleen samples.
- Cell Sorting: Isolate leukemic cells (hCD45+) from the collected tissues using fluorescenceactivated cell sorting (FACS).
- Gene Expression Analysis:
  - Extract RNA from the sorted leukemic cells.



- Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL1 target genes, including MEIS1, HOXA9, and FLT3.[1]
- Normalize expression to a housekeeping gene (e.g., HPRT1).
- Data Analysis: Compare the gene expression levels in the MI-3454-treated group to the
  vehicle-treated group to confirm on-target drug activity. A significant downregulation of
  MEIS1 can serve as a pharmacodynamic biomarker of treatment response.[1][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for MI-3454 in Mouse Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2794154#optimal-dosage-of-mi-3454-for-mouse-models-of-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com